molecular formula C16H11ClF3N5O B609612 NMS-P953 CAS No. 1403679-33-3

NMS-P953

Cat. No. B609612
Key on ui cas rn: 1403679-33-3
M. Wt: 381.74
InChI Key: CZUQYAXYBOEHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09283224B2

Procedure details

A solution of 5-(2-amino-pyrimidin-4-yl)-2-(2-chloro-5-trifluoromethyl-phenyl)-1H-pyrrole-3-carboxylic acid (581 mg, 1.52 mmol) in DMF (5 mL) and DIPEA (1.06 mL, 6.08 mmol) was stirred at 0° C. EDCl (582 mg, 3.04 mmol) and HOBT.NH3 (469 mg, 3.04 mmol) were added and the reaction mixture was stirred for 3 h at room temperature. The mixture was diluted with water and the resulting precipitate was collected by filtration to afford the title compound (475 mg, 82%).
Name
5-(2-amino-pyrimidin-4-yl)-2-(2-chloro-5-trifluoromethyl-phenyl)-1H-pyrrole-3-carboxylic acid
Quantity
581 mg
Type
reactant
Reaction Step One
Name
Quantity
1.06 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
582 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
469 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
title compound
Yield
82%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([C:8]2[NH:12][C:11]([C:13]3[CH:18]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:16]=[CH:15][C:14]=3[Cl:23])=[C:10]([C:24]([OH:26])=O)[CH:9]=2)[CH:5]=[CH:4][N:3]=1.CC[N:29](C(C)C)C(C)C.CCN=C=NCCCN(C)C.Cl.C1C=CC2N(O)N=NC=2C=1.N>CN(C=O)C.O>[NH2:1][C:2]1[N:7]=[C:6]([C:8]2[NH:12][C:11]([C:13]3[CH:18]=[C:17]([C:19]([F:20])([F:22])[F:21])[CH:16]=[CH:15][C:14]=3[Cl:23])=[C:10]([C:24]([NH2:29])=[O:26])[CH:9]=2)[CH:5]=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
5-(2-amino-pyrimidin-4-yl)-2-(2-chloro-5-trifluoromethyl-phenyl)-1H-pyrrole-3-carboxylic acid
Quantity
581 mg
Type
reactant
Smiles
NC1=NC=CC(=N1)C1=CC(=C(N1)C1=C(C=CC(=C1)C(F)(F)F)Cl)C(=O)O
Name
Quantity
1.06 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
582 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Four
Name
Quantity
469 mg
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
title compound
Type
product
Smiles
NC1=NC=CC(=N1)C1=CC(=C(N1)C1=C(C=CC(=C1)C(F)(F)F)Cl)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 475 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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